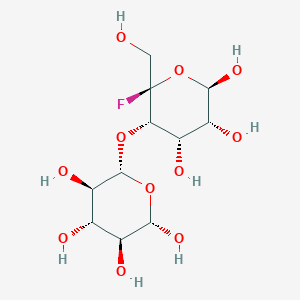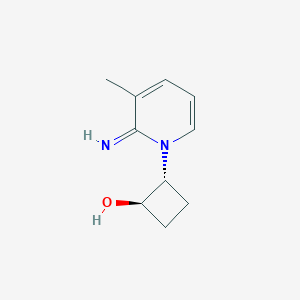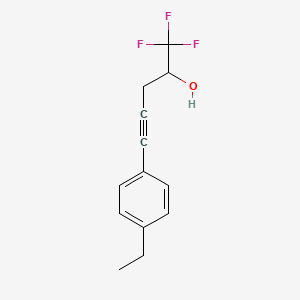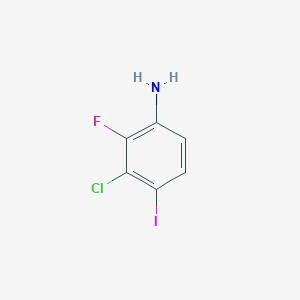![molecular formula C8H7ClN2 B1492518 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1559059-81-2](/img/structure/B1492518.png)
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 6-(chloromethyl)-1h-pyrrolo[2,3-b]pyridine belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Pharmacokinetics
The compound’s physical and chemical properties such as its density, melting point, and boiling point can influence its pharmacokinetic properties and thus its bioavailability.
Result of Action
It is known that pyrimidines can exhibit a range of pharmacological effects including anti-inflammatory activities .
Action Environment
It is known that the compound should be stored under inert gas at 2-8°c , suggesting that temperature and atmospheric conditions can influence its stability.
Biochemical Analysis
Biochemical Properties
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as a building block for the synthesis of more complex molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can form complexes with metal ions through its nitrogen atoms, which can influence the activity of metalloenzymes. Additionally, the chloromethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key signaling molecules and receptors. It has been observed to modulate gene expression, potentially through epigenetic mechanisms or direct interaction with transcription factors. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule. For example, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, this compound can influence gene expression by interacting with DNA or RNA, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can be observed, including organ damage and adverse effects on the nervous system. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s biological activity and toxicity. For instance, the chloromethyl group can be oxidized or conjugated with glutathione, influencing the compound’s excretion and detoxification. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These distribution patterns can impact the compound’s efficacy and toxicity .
Subcellular Localization
Within cells, this compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular function and response .
Properties
IUPAC Name |
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZAHDFLSNLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267623 | |
| Record name | 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-81-2 | |
| Record name | 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1492437.png)



![trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492446.png)
![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)
![trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol](/img/structure/B1492448.png)

![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)
![1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1492452.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)

![trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492457.png)
